8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a core structure of fused imidazole and pyrimidine rings. Key structural features include:
- N3-methyl substitution: Enhances metabolic stability and modulates electronic properties.
- (2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl moiety: Provides a planar, conjugated system that may facilitate π-π interactions with biological targets.
The 4-hydroxyphenyl group distinguishes it from analogues by offering hydrogen-bonding capabilities, which could enhance target affinity .
Properties
CAS No. |
478252-73-2 |
|---|---|
Molecular Formula |
C24H20N6O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H20N6O3/c1-29-21-20(22(32)27-24(29)33)30(14-17-7-4-6-16-5-2-3-8-19(16)17)23(26-21)28-25-13-15-9-11-18(31)12-10-15/h2-13,31H,14H2,1H3,(H,26,28)(H,27,32,33)/b25-13+ |
InChI Key |
PVKUFKJCYWFSCD-DHRITJCHSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves the condensation of 4-hydroxybenzaldehyde with a hydrazine derivative, followed by cyclization with a purine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitro compounds. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a corresponding ketone, while reduction of the hydrazone linkage could produce a hydrazine derivative.
Scientific Research Applications
8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Molecular Properties
The table below compares substituents and molecular properties of the target compound with structurally similar purine-2,6-diones:
*Estimated based on structural similarity to reported analogues.
Key Observations:
- N3 Position : Methyl substitution is conserved across analogues, suggesting its role in maintaining core stability .
- N7 Position: Bulkier groups (e.g., naphthalen-1-ylmethyl in the target compound) may enhance lipophilicity but reduce solubility compared to ethyl or phenoxypropyl groups .
- Arylidene Groups: Electron-withdrawing (e.g., nitro in ) or donating (e.g., methoxy in ) substituents influence electronic properties and target binding.
Kinase Inhibition
- The analogue with a 3-methoxyphenyl group () showed CK2 inhibition (IC₅₀ = 8.5 µM), attributed to the methoxy group’s electron-donating effects stabilizing ligand-target interactions .
- Target Compound Hypothesis : The 4-hydroxyphenyl group may exhibit similar or enhanced activity due to hydrogen bonding with kinase active sites.
Alkyl Chain Impact
- Substitution at N7 with longer chains (e.g., isohexyl in ) showed optimal activity, but excessive bulk (e.g., n-decyl) reduced efficacy. The naphthalen-1-ylmethyl group in the target compound balances lipophilicity and steric effects .
Vasodilator Activity (Unrelated Analogues)
Computational Insights
- Molecular docking (AutoDock4, ) for analogues suggests that arylidene groups align with hydrophobic pockets in target proteins, while polar substituents (e.g., hydroxyl) form hydrogen bonds . The target compound’s 4-hydroxyphenyl group is predicted to enhance binding specificity .
Biological Activity
The compound 8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article compiles research findings and data regarding its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₈N₆O₃
- Molecular Weight : 342.35 g/mol
- IUPAC Name : 8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Antimicrobial Properties
Research has shown that the compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Antifungal Activity
The compound also displays antifungal properties, particularly against Candida albicans and Fusarium oxysporum:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The observed antifungal activity indicates its potential utility in treating fungal infections .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence of its anticancer activity. Studies have explored the compound's effects on various cancer cell lines, revealing that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological macromolecules:
- Inhibition of Enzymatic Activity : The hydrazine moiety may inhibit key enzymes involved in purine metabolism and DNA synthesis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death.
- Interference with Cell Membrane Integrity : Its lipophilic naphthalene group may facilitate membrane penetration, disrupting cellular homeostasis.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds with similar structures:
- A study on pyrrolidine derivatives indicated that modifications on the phenyl ring significantly enhance antibacterial activity .
- Research on hydrazone derivatives has shown promising results against various cancer cell lines, indicating that structural modifications can lead to enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
